

solubility of isopropyl ethanesulfonate in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl ethanesulfonate*

Cat. No.: *B174199*

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Isopropyl Ethanesulfonate** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of the solubility of **isopropyl ethanesulfonate**. Due to the limited availability of precise quantitative solubility data in the public domain, this document combines qualitative information with theoretical estimations based on Hansen Solubility Parameters (HSP) to predict solubility in a range of common organic solvents. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data empirically. This guide is intended to be a foundational resource for scientists and professionals in drug development and chemical research, facilitating solvent selection and formulation design.

Introduction to Isopropyl Ethanesulfonate

Isopropyl ethanesulfonate (CAS No. 14245-62-6) is an organic compound with the chemical formula C₅H₁₂O₃S. It is characterized as a colorless to pale yellow liquid and is utilized as a reagent in organic synthesis, particularly in the formation of other sulfonate esters which can be key intermediates in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is critical for reaction engineering, purification processes, and formulation development.

Physicochemical Properties of Isopropyl Ethanesulfonate

Property	Value
Synonyms	propan-2-yl ethanesulfonate, Ethanesulfonic acid, 1-methylethyl ester
Molecular Formula	C5H12O3S
Molecular Weight	152.21 g/mol [1] [2]
Appearance	Colorless to pale yellow liquid [3]
Boiling Point	237 °C at 760 mmHg

Qualitative and Estimated Quantitative Solubility

Direct quantitative solubility data for **isopropyl ethanesulfonate** is scarce in publicly available literature. However, existing sources provide a qualitative understanding of its solubility profile.

Qualitative Solubility

- **Polar Organic Solvents:** **Isopropyl ethanesulfonate** is generally described as being soluble in polar organic solvents.[\[3\]](#)
- **Specific Solvents:** It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[\[4\]](#)
- **Water:** Due to the presence of the hydrophobic isopropyl group, it exhibits limited solubility in water.[\[3\]](#)

Quantitative Solubility Estimation using Hansen Solubility Parameters (HSP)

To provide a more quantitative, albeit estimated, guide to solvent selection, the Hansen Solubility Parameters (HSP) for **isopropyl ethanesulfonate** have been estimated using the group contribution method. The principle of HSP is that "like dissolves like," and substances with similar HSP values are more likely to be miscible.

The three Hansen parameters are:

- δD (Dispersion): Energy from dispersion forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total solubility parameter (δt) is related to these by the equation: $\delta t^2 = \delta D^2 + \delta P^2 + \delta H^2$

Estimated Hansen Solubility Parameters for **Isopropyl Ethanesulfonate**

Based on its molecular structure (CH3CH2SO3CH(CH3)2), the HSP values have been estimated using established group contribution methods.

Compound	δD (MPa $^{1/2}$)	δP (MPa $^{1/2}$)	δH (MPa $^{1/2}$)
Isopropyl Ethanesulfonate (Estimated)	16.5	10.0	6.0

Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility

The following table lists the HSP for common organic solvents and the calculated HSP distance (Ra) between each solvent and **isopropyl ethanesulfonate**. A smaller Ra value suggests a higher likelihood of good solubility.

$$Ra = \sqrt{[4(\delta D_2 - \delta D_1)^2 + (\delta P_2 - \delta P_1)^2 + (\delta H_2 - \delta H_1)^2]}$$

Solvent	δD (MPa $^{1/2}$)	δP (MPa $^{1/2}$)	δH (MPa $^{1/2}$)	R _a (HSP Distance)	Predicted Solubility
Dimethylformamide (DMF)	17.4	13.7	11.3	6.5	High
Acetone	15.5	10.4	7.0	4.2	High
Dichloromethane	17.0	7.3	7.0	3.5	High
Ethyl Acetate	15.8	5.3	7.4	5.3	Medium
Ethanol	15.8	8.8	19.4	13.6	Medium to Low
Methanol	15.1	12.3	22.3	16.6	Medium to Low
Isopropanol	15.8	6.1	16.4	11.2	Medium to Low
Toluene	18.0	1.4	2.0	9.9	Low
Hexane	14.9	0.0	0.0	12.6	Very Low
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2	7.9	High

Experimental Protocols for Solubility Determination

For precise quantification, experimental determination of solubility is essential. The following are detailed protocols for this purpose.

3.1. Isothermal Gravimetric Method

This is a direct and reliable method for determining the solubility of a liquid solute in an organic solvent.

Materials and Equipment:

- **Isopropyl ethanesulfonate**
- Selected organic solvents (high purity)
- Analytical balance (± 0.0001 g)
- Temperature-controlled orbital shaker or magnetic stirrer with heating plate
- Calibrated positive displacement pipettes
- Vials with airtight caps
- Syringe filters (solvent-compatible, e.g., PTFE, 0.22 μm)
- Drying oven or vacuum desiccator

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **isopropyl ethanesulfonate** to a known volume of the selected solvent in a sealed vial. An excess is confirmed by the presence of a separate liquid phase or turbidity after equilibration.
 - Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
 - Equilibrate the mixture for 24-48 hours to ensure saturation. The concentration of the dissolved solute should be constant over time.
- Sample Collection and Filtration:
 - After equilibration, allow the mixture to stand undisturbed at the set temperature until any undissolved solute has settled.
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

- Filter the collected supernatant through a syringe filter to remove any micro-droplets of undissolved solute.
- Solvent Evaporation and Mass Determination:
 - Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed vial.
 - Evaporate the solvent in a drying oven at a temperature below the boiling point of **isopropyl ethanesulfonate** but sufficient to remove the solvent. A vacuum desiccator at room temperature is a gentler alternative.
 - Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator.
 - Weigh the vial containing the dry **isopropyl ethanesulfonate** residue.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **isopropyl ethanesulfonate** by subtracting the initial mass of the vial from the final mass.
 - Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the aliquot.
 - Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent (requires solvent density at the experimental temperature).

3.2. Alternative Methods

High-Performance Liquid Chromatography (HPLC): This method is suitable for determining solubility with high accuracy and requires only a small amount of sample. A calibration curve of **isopropyl ethanesulfonate** in the mobile phase is created. The saturated solution is prepared as in the gravimetric method, then filtered and diluted to fall within the calibration range before injection into the HPLC system. The concentration is then determined from the calibration curve.

UV-Vis Spectroscopy: This method is applicable if **isopropyl ethanesulfonate** exhibits a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus concentration is first established. The saturated solution is filtered and diluted, and its

absorbance is measured. The concentration is then calculated using the Beer-Lambert law and the calibration curve.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Workflow for Gravimetric Solubility Determination

1. Prepare Supersaturated Mixture
(Excess Solute in Solvent)

Shake

2. Equilibrate
(24-48h at constant T)

Cease agitation

3. Settle and Separate
(Allow undissolved solute to settle)

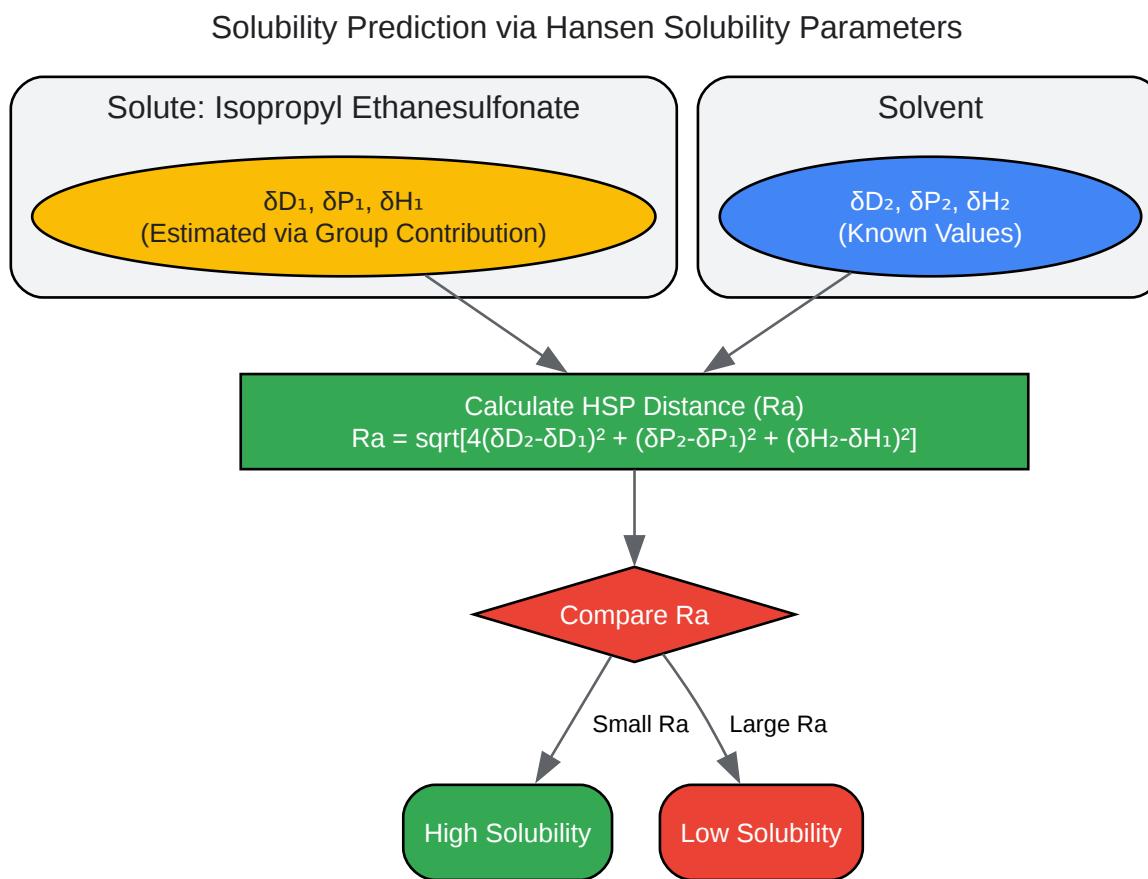
Collect supernatant

4. Filter Supernatant
(Remove micro-droplets)

5. Weigh Aliquot
(Precisely weigh filtered solution)

6. Evaporate Solvent
(Drying oven or vacuum)

7. Weigh Residue
(Weigh vial with dry solute)


Using initial & final masses

8. Calculate Solubility
(g/100g or g/100mL)

[Click to download full resolution via product page](#)

Caption: Gravimetric method workflow for solubility.

Logical Relationship for Solubility Prediction using HSP

[Click to download full resolution via product page](#)

Caption: Predicting solubility with Hansen parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 2. measurlabs.com [measurlabs.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of isopropyl ethanesulfonate in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174199#solubility-of-isopropyl-ethanesulfonate-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com